molecular formula C10H11ClO3 B1334464 2-Chloro-1-(2,4-dimethoxyphenyl)ethanone CAS No. 4783-90-8

2-Chloro-1-(2,4-dimethoxyphenyl)ethanone

Cat. No. B1334464
CAS RN: 4783-90-8
M. Wt: 214.64 g/mol
InChI Key: CWNPZROBLGHLIW-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4-dimethoxyphenyl)ethanone, also known as 2C-E, is a synthetic psychoactive substance that has been used in scientific research for its unique effects on the human body. 2C-E has a wide range of applications in scientific research, from its biochemical and physiological effects to its potential for use in laboratory experiments.

Scientific Research Applications

1. Biotransformation in Drug Synthesis

2-Chloro-1-(2,4-dimethoxyphenyl)ethanone is used in biotransformation processes. For instance, a study highlighted its transformation to a chiral intermediate in the synthesis of Miconazole, an antifungal agent, using a specific Acinetobacter sp. This process involved biocatalysis with high stereoselectivity and was conducted at high conversion temperatures, demonstrating its utility in drug synthesis through bioreduction methods (Miao, Liu, He, & Wang, 2019).

2. Role in Pyrolysis Studies

This chemical has been studied in pyrolysis research, particularly in relation to new psychoactive substances. An investigation into the stability of similar compounds when exposed to heat led to the discovery of various pyrolysis products, which is critical for understanding the chemical stability and potential hazards of these compounds (Texter et al., 2018).

3. Synthetic Applications

It has been used in the synthesis of various chemical compounds. For example, its reaction in halogen-exchange processes and as a chemical protective group in different chemical reactions demonstrates its versatility in chemical synthesis (Li Hong-xia, 2007).

4. Enzymatic Process Development

This compound is significant in the development of enzymatic processes. A study focused on its transformation into a chiral alcohol as a key intermediate for the synthesis of Ticagrelor, a medication for acute coronary syndromes. This process involved high conversion rates and high purity, showing the compound's role in facilitating efficient and green biocatalysis (Guo et al., 2017).

5. Asymmetric Synthesis

It has also been utilized in asymmetric synthesis processes. An example includes its use in the preparation of biologically active enantiomers of antifungal agents, demonstrating its role in creating specific chiral molecules of pharmaceutical importance (Miyauchi, Nakamura, & Ohashi, 1996).

Safety and Hazards

2-Chloro-1-(2,4-dimethoxyphenyl)ethanone is classified as an irritant . Further safety and hazard information should be available in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-chloro-1-(2,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNPZROBLGHLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397639
Record name 2-chloro-1-(2,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4783-90-8
Record name 2-chloro-1-(2,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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